molecular formula C10H11BrN4O2 B149185 ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol CAS No. 132194-25-3

((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol

Cat. No.: B149185
CAS No.: 132194-25-3
M. Wt: 299.12 g/mol
InChI Key: PDKANGATJDONQC-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is a chemical compound that belongs to the class of purine analogs It is characterized by the presence of a bromine atom attached to the purine ring and a methanol group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves the bromination of a purine derivative followed by the attachment of the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a purine derivative without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH) are typical.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of purine derivatives without bromine.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the purine ring structure allow it to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,5R)-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methanol
  • [(2S,5R)-5-(6-amino-2-bromopurin-9-yl)oxolan-2-yl]methanol

Uniqueness

((2S,5R)-5-(6-Bromo-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific bromine substitution pattern and the presence of the oxolane ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

132194-25-3

Molecular Formula

C10H11BrN4O2

Molecular Weight

299.12 g/mol

IUPAC Name

[(2S,5R)-5-(6-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11BrN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI Key

PDKANGATJDONQC-NKWVEPMBSA-N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3Br

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3Br

Key on ui other cas no.

132194-25-3

Origin of Product

United States

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